molecular formula C8H6ClFO3 B1470034 2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid CAS No. 1214345-56-8

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid

Cat. No. B1470034
M. Wt: 204.58 g/mol
InChI Key: HBKBYSVGPUCTEK-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluorophenylboronic acid” is a chemical compound with the empirical formula C6H5BClFO2 . It’s typically used in laboratory settings .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-fluorophenylboronic acid” is 174.37 . The SMILES string representation is OB(O)C1=CC=C(Cl)C=C1F .


Physical And Chemical Properties Analysis

The physical state of “4-Chloro-2-fluorophenylboronic acid” is solid . It has a melting point range of 233.5 - 235.5 °C and a boiling point of 289.2 °C .

Scientific Research Applications

Molecularly Imprinted Polymers for Herbicide Detection

One study utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid. This demonstrates the potential of structurally similar compounds in the development of specific detection systems for environmental monitoring of herbicides (Schöllhorn et al., 2000).

Synthesis of Halocresacins

Research on the synthesis of tris(2-hydroxyethyl)-ammonium 4-halo-2-methylphenoxyacetates (halocresacins), which are derivatives involving halo-substituted phenyl groups, showcases the diverse synthetic routes and potential pharmaceutical applications of compounds with fluorophenyl and chlorophenyl moieties (Voronkov et al., 2014).

Fluorescence Studies for Zn2+ Detection

A study on the complexation of Zn2+ by a specific fluorophore closely related to the structure of interest suggests the application of such compounds in the preparation and study of metal ion-specific fluorophores for analytical purposes (Coleman et al., 2010).

Electrochemical Degradation of Herbicides

Investigations into the electrochemical degradation of chloromethylphenoxy herbicides present insights into the environmental remediation capabilities and the electrochemical behaviors of chloro and fluoro-substituted phenyl compounds (Boye et al., 2006).

Anticancer Drug Intermediates

The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights the application of fluorophenyl compounds as intermediates in the production of biologically active anticancer drugs (Zhang et al., 2019).

Safety And Hazards

“4-Chloro-2-fluorophenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKBYSVGPUCTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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